Methyl 4-(chlorosulfonyl)-6-methylpyridine-2-carboxylate
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Overview
Description
Methyl 4-(chlorosulfonyl)-6-methylpyridine-2-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a chlorosulfonyl group, a methyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-6-methylpyridine-2-carboxylate typically involves the chlorosulfonylation of a pyridine derivative. One common method includes the reaction of 4,6-dimethylpyridine-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at a temperature range of 0-5°C to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)-6-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form corresponding sulfonamides or sulfides.
Oxidation: Oxidative reactions can lead to the formation of sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonyl thiols.
Reduction: Formation of sulfonamides or sulfides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-6-methylpyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its ability to form bioactive sulfonamide derivatives.
Material Science: Utilized in the preparation of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)-6-methylpyridine-2-carboxylate involves the reactivity of its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The molecular targets include amino acid residues such as lysine, cysteine, and serine, which possess nucleophilic side chains.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis and similar reactivity with nucleophiles.
6-Chlorosulfonylbenzoxazolin-2-one: Another compound with a chlorosulfonyl group, used in the synthesis of sulfonamides and other derivatives.
Uniqueness
Methyl 4-(chlorosulfonyl)-6-methylpyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Its combination of a chlorosulfonyl group with a carboxylate ester makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C8H8ClNO4S |
---|---|
Molecular Weight |
249.67 g/mol |
IUPAC Name |
methyl 4-chlorosulfonyl-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-6(15(9,12)13)4-7(10-5)8(11)14-2/h3-4H,1-2H3 |
InChI Key |
KDVSHTILIXEQGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
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